1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one
Description
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one is a structurally complex small molecule featuring a 1,2-dihydropyridin-2-one core substituted at position 1 with a methyl group and at position 4 with a piperidinylmethyl moiety. This piperidine ring is further functionalized via a but-2-yn-1-yloxy linker to a 4-methylpiperazine group. The rigid alkyne linker may enhance conformational stability, while the methylpiperazine moiety could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-methyl-4-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-22-12-14-24(15-13-22)8-3-4-16-27-20-6-10-25(11-7-20)18-19-5-9-23(2)21(26)17-19/h5,9,17,20H,6-8,10-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXQIKXWQWBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC(=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Attachment of the piperazine moiety: The piperazine group is introduced through a nucleophilic substitution reaction.
Formation of the but-2-yn-1-yl linkage: This step involves the coupling of the piperazine derivative with a but-2-yn-1-yl halide under basic conditions.
Final assembly: The final step involves the coupling of the intermediate with a dihydropyridin-2-one derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
Chemical Synthesis and Properties
The compound is synthesized through a series of chemical reactions that include the formation of piperidine and piperazine rings, attachment of functional groups, and final assembly to create the target molecule. Its molecular formula is with a molecular weight of 372.5 g/mol. The unique structure allows it to interact with various biological targets, making it a versatile building block in organic synthesis.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, substitution, and coupling reactions, making it useful in the development of new materials and pharmaceuticals.
Biology
The compound plays a significant role in biological studies. It is utilized to probe the function of specific proteins or enzymes and to study biological processes. For instance, its derivatives have shown antimicrobial activity against pathogens like Mycobacterium tuberculosis, with IC50 values indicating strong efficacy.
Medicine
Potential therapeutic applications include:
- Antimicrobial Activity : Derivatives of this compound have demonstrated significant activity against bacteria and fungi. The presence of piperazine moieties enhances membrane penetration, improving efficacy against microbial infections.
- Antineoplastic Properties : Its structural similarity to known inhibitors suggests potential use in cancer therapy. Preliminary studies indicate that it may inhibit proteins involved in cancer progression.
- Neuropharmacological Effects : The compound may act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest favorable interactions with acetylcholinesterase, indicating potential cognitive enhancement properties.
Antitubercular Activity Study
A study evaluated several derivatives of the compound for their efficacy against Mycobacterium tuberculosis. Results showed promising IC90 values with minimal cytotoxicity to human cells, suggesting potential for developing new anti-tubercular agents.
Neuropharmacological Assessment
Computational modeling assessed binding affinities of similar compounds to acetylcholinesterase. Findings indicated that structural modifications could enhance binding affinity and inhibitory potency, supporting further development as cognitive enhancers.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, which are prevalent in drug discovery. Below is a systematic comparison with structurally analogous compounds, primarily derived from patent literature (e.g., EP applications) and medicinal chemistry principles.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Core Structure Variations: The target compound’s 1,2-dihydropyridin-2-one core lacks the fused pyrimidinone ring present in analogs like 4H-pyrido[1,2-a]pyrimidin-4-ones.
Substituent Effects: Piperazine vs. Piperidine: The 4-methylpiperazine group in the target compound provides two basic nitrogen atoms, enhancing hydrogen-bonding capacity compared to 1-methylpiperidine analogs. However, this may increase off-target interactions with non-specific amine-binding proteins. Linker Flexibility: The but-2-yn-1-yloxy linker in the target compound introduces rigidity, which could improve binding selectivity but reduce solubility compared to compounds with flexible alkyl or ether linkers.
Pharmacokinetic Considerations :
- Methylpiperazine derivatives generally exhibit balanced lipophilicity (logP ~2–3), favoring oral bioavailability. In contrast, hydroxyethylpiperazine analogs (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives) show higher aqueous solubility but may suffer from faster renal clearance due to increased polarity .
The butynyl linker in the target compound may favor interactions with deep hydrophobic pockets in kinase ATP-binding domains .
Biological Activity
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one (CAS Number: 2415454-53-2) is a synthetic compound that exhibits potential biological activity. Its complex structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C21H32N4O2
Molecular Weight: 372.5 g/mol
| Property | Value |
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| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the potential of derivatives of 1-Methyl-4-(substituted piperidinyl) compounds as antimicrobial agents. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for active derivatives . The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy by facilitating better membrane penetration.
Antineoplastic Activity
The compound's structural similarity to known inhibitors suggests potential antineoplastic properties. For example, compounds that inhibit enhancer of zeste homolog 2 (EZH2), a target in cancer therapy, may share mechanisms of action with this compound . Preliminary docking studies indicate that the compound could interact favorably with key proteins involved in cancer progression.
Neuropharmacological Effects
Given its piperazine and piperidine components, the compound may exhibit neuropharmacological effects. Research into related compounds has shown that they can act as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's . The molecular docking studies suggest that this compound could similarly fit into the active site of acetylcholinesterase, potentially leading to enhanced cognitive function.
Study on Antitubercular Activity
In a study aimed at synthesizing novel anti-tubercular agents, several derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Among these, compounds structurally related to 1-Methyl-4-[...] demonstrated promising results, with IC90 values indicating strong inhibitory effects without significant cytotoxicity to human cells .
Neuropharmacological Assessment
A study involving computational modeling assessed the binding affinity of similar compounds to acetylcholinesterase. The findings revealed that certain structural modifications could enhance binding affinity and inhibitory potency, suggesting that 1-Methyl-4-[...] could be developed further as a cognitive enhancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Optimize the coupling of the piperazine and piperidine subunits via Sonogashira or Huisgen cycloaddition reactions, given the alkyne linker in the structure .
- Step 2 : Use column chromatography (e.g., chloroform:methanol gradients) for purification, as demonstrated in similar piperazine-piperidine hybrids .
- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps).
- Yield Optimization : Reaction monitoring via TLC/HPLC and iterative adjustment of stoichiometric ratios (e.g., 1:1.2 molar ratios for amine-alkyne coupling) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methylpiperazine, but-2-yn-1-yloxy linker, and dihydropyridinone ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] peak).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement, if single crystals are obtainable .
Q. What safety precautions are critical during handling and storage of this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the dihydropyridinone ring .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions in the dihydropyridinone and methylpiperazine moieties .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with enzymes (e.g., kinases or GPCRs) based on structural analogs .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC variability across cell lines)?
- Methodology :
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., staurosporine for apoptosis induction) .
- Meta-Analysis : Cross-reference results with structurally related compounds (e.g., piperidine-piperazine hybrids) to identify trends in SAR .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity if off-target effects are suspected .
Q. How can reaction engineering (e.g., flow chemistry) improve scalability and reproducibility of the synthesis?
- Methodology :
- Continuous Flow Systems : Optimize alkyne-azide cycloaddition in microreactors to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Design of Experiments (DoE) : Use factorial design (e.g., 2 or Box-Behnken) to optimize variables like residence time and catalyst concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
